molecular formula C23H30N2O4 B13329204 (R)-2-(((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid

(R)-2-(((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid

Cat. No.: B13329204
M. Wt: 398.5 g/mol
InChI Key: BVSUKFSKSHVDST-WOJBJXKFSA-N
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Description

®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and two phenylpropyl groups. Its unique configuration makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the intermediate: The protected amine is then reacted with a phenylpropyl halide under basic conditions to form the intermediate.

    Coupling reaction: The intermediate is coupled with another phenylpropyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Deprotection: The tert-butoxycarbonyl group is removed using an acid such as trifluoroacetic acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid is used as a chiral building block for the synthesis of more complex molecules. It is also studied for its reactivity and stereochemical properties.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its unique structure makes it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the tert-butoxycarbonyl group and the phenylpropyl groups allows for specific interactions with the active sites of enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((®-2-Amino-3-phenylpropyl)amino)-3-phenylpropanoic acid
  • (S)-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid
  • ®-2-(((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid

Uniqueness

The uniqueness of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid lies in its specific chiral configuration and the presence of the tert-butoxycarbonyl group. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m1/s1

InChI Key

BVSUKFSKSHVDST-WOJBJXKFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CN[C@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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